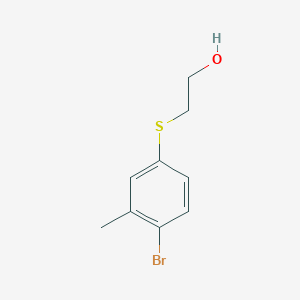

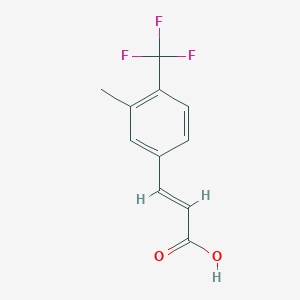

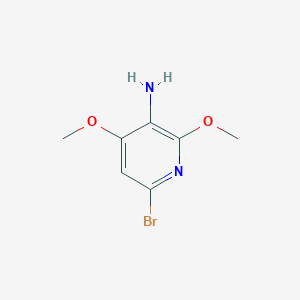

![molecular formula C11H13N B1383249 3-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823935-84-7](/img/structure/B1383249.png)

3-(Bicyclo[1.1.1]pentan-1-yl)aniline

説明

“3-(Bicyclo[1.1.1]pentan-1-yl)aniline” is a compound that features a bicyclo[1.1.1]pentane (BCP) core . BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .

Synthesis Analysis

BCPs can be synthesized and functionalized through a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization . The synthesis of BCPs still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .Chemical Reactions Analysis

BCPs can undergo ring-opening reactions with anions, radicals, and cations, with the former two delivering BCP products . Alkylation is presumably retarded by the decreased nucleophilicity of the alkoxide from the electron-withdrawing effect and steric demand of the BCP moiety .Physical And Chemical Properties Analysis

BCPs have the ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridized carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” . Multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .科学的研究の応用

- BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

- The methods of application or experimental procedures in materials science vary widely depending on the specific application. For example, in the case of molecular rods, the BCP derivative might be incorporated into a larger molecular structure to provide rigidity and shape .

- The outcomes of these applications also vary. For instance, in the case of FRET sensors, the BCP derivative might enhance the sensor’s sensitivity or selectivity .

- BCP derivatives, including “3-(Bicyclo[1.1.1]pentan-1-yl)aniline”, have been used as bioisosteres for anilines in medicinal chemistry . They demonstrate unique structural features and physicochemical profiles .

- The methods of application typically involve the synthesis of new drug molecules where an aniline group is replaced with a BCP derivative .

- The outcomes of these applications can include increased solubility, potency, and metabolic stability of the drug molecule .

Materials Science

Medicinal Chemistry

Synthetic Chemistry

- BPCAs have been used in the field of radical chemistry for the amination transformation of highly strained [1.1.1]propellane .

- The methods of application involve using radical-involved strategies including C-centered and N-centered radical pathways under appropriate conditions .

- The outcomes of these applications can include the assembly of valuable BCPA scaffolds directly through the amination transformation of highly strained [1.1.1]propellane .

- BCPAs have been used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

- The methods of application typically involve the synthesis of new drug molecules where an aniline group is replaced with a BCPA .

- The outcomes of these applications can include increased solubility, potency, and metabolic stability of the drug molecule .

Radical Chemistry

Drug Discovery

Synthesis of Antibacterial Agents

- BPCAs have been used in the field of radical chemistry for the amination transformation of highly strained [1.1.1]propellane .

- The methods of application involve using radical-involved strategies including C-centered and N-centered radical pathways under appropriate conditions .

- The outcomes of these applications can include the assembly of valuable BCPA scaffolds directly through the amination transformation of highly strained [1.1.1]propellane .

- BPCAs have been used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

- The methods of application typically involve the synthesis of new drug molecules where an aniline group is replaced with a BCPA .

- The outcomes of these applications can include increased solubility, potency, and metabolic stability of the drug molecule .

Radical Chemistry

Drug Discovery

Synthesis of Antibacterial Agents

将来の方向性

The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The capacity of bridge substitution on BCP derivatives to provide patent-free, novel vectors for substituent disposition in drug discovery and materials science may prove to be transformational in the coming years .

特性

IUPAC Name |

3-(1-bicyclo[1.1.1]pentanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPLUPVFDWPXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bicyclo[1.1.1]pentan-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

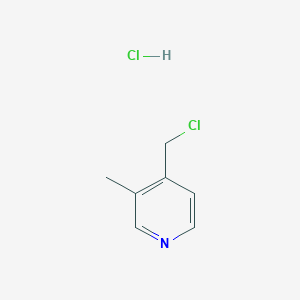

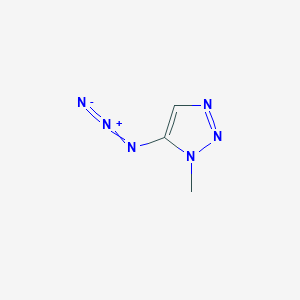

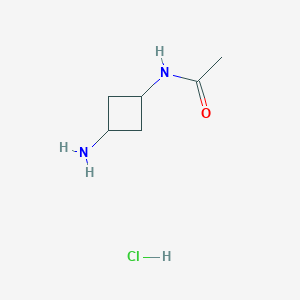

![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)

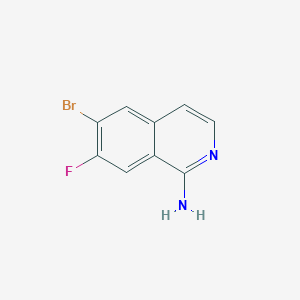

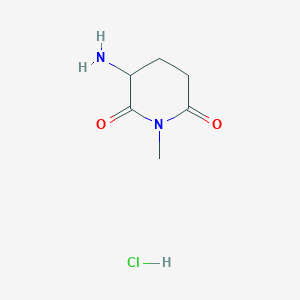

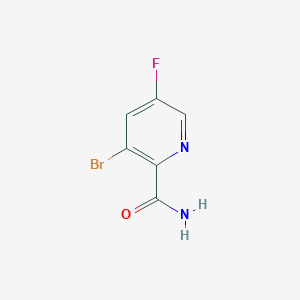

![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)

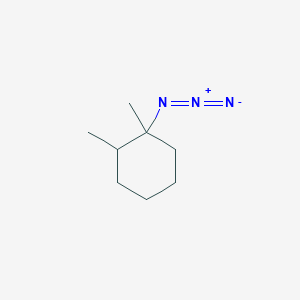

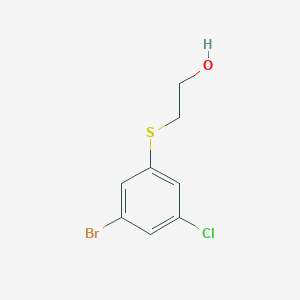

![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)